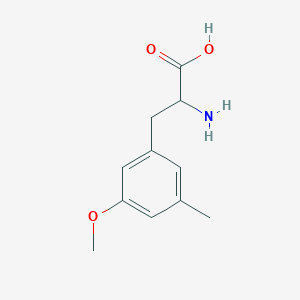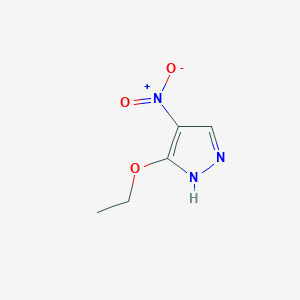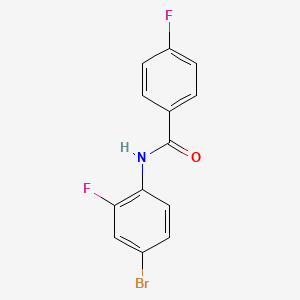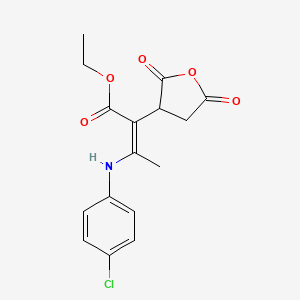
BOC-3,3'-IMINODIPROPYLAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropylamino)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
BOC-3,3'-IMINODIPROPYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various derivatives .
Applications De Recherche Scientifique
BOC-3,3'-IMINODIPROPYLAMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound is used in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate involves its interaction with various molecular targets and pathways. The compound can act as a cross-linking agent, forming stable bonds with other molecules . This property is utilized in the synthesis of polyamines and other complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl 3-bromopropylcarbamate
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
BOC-3,3'-IMINODIPROPYLAMINE is unique due to its specific structure, which allows it to act as a versatile building block for the synthesis of polyamines and other complex molecules . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Formule moléculaire |
C11H25N3O2 |
|---|---|
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
Clé InChI |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNCCCN |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















